molecular formula C5H6N4O5 B12591618 Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate CAS No. 627543-37-7

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate

Katalognummer: B12591618
CAS-Nummer: 627543-37-7
Molekulargewicht: 202.13 g/mol
InChI-Schlüssel: JYBWGHSJLIODSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a suitable nitrile with hydrazoic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while reduction could produce lower oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate involves its interaction with molecular targets and pathways. The compound might bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Dimethyl 5-oxo-1H-tetrazole-1,4(5H)-dicarboxylate include other tetrazole derivatives, such as:

  • 5-Phenyl-1H-tetrazole
  • 5-Methyl-1H-tetrazole
  • 5-Amino-1H-tetrazole

Uniqueness

This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

627543-37-7

Molekularformel

C5H6N4O5

Molekulargewicht

202.13 g/mol

IUPAC-Name

dimethyl 5-oxotetrazole-1,4-dicarboxylate

InChI

InChI=1S/C5H6N4O5/c1-13-4(11)8-3(10)9(7-6-8)5(12)14-2/h1-2H3

InChI-Schlüssel

JYBWGHSJLIODSY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)N1C(=O)N(N=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.